オクタフルオロアジポイルジフルオリド

説明

Octafluoroadipoyl difluoride is a fluorinated aliphatic compound with the molecular formula C6F10O2. It is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and research applications .

科学的研究の応用

Octafluoroadipoyl difluoride is utilized in several scientific research fields:

Polymer Synthesis: It is used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, membranes, and high-performance materials.

Surface Modification: Due to its fluorinated nature, it is employed in modifying surfaces to impart hydrophobic and oleophobic properties.

Organic Electronics: It is used in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics.

作用機序

Target of Action

Octafluoroadipoyl difluoride is an aliphatic hydrocarbon that acts as a surfactant and can be used as a coagulant . It contains the functional groups of chloride, aromatic acid, and triazine . .

Mode of Action

It has been shown to have coagulation properties . This suggests that it may interact with its targets to induce coagulation.

Biochemical Pathways

Given its coagulation properties , it may affect pathways related to coagulation and hemostasis.

Pharmacokinetics

It is known that the compound has a boiling point of 72°c and a density of 1666 g/cm3 . These properties may influence its bioavailability.

Result of Action

Given its coagulation properties , it may induce coagulation at the molecular and cellular level.

Action Environment

It is recommended to store the compound at 10°c - 25°c, keep it dry, and keep it under inert gas: nitrogen . These conditions may influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Octafluoroadipoyl difluoride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, octafluoroadipoyl difluoride has been shown to interact with coagulation factors, enhancing the coagulation process . Additionally, its interaction with membrane proteins can alter membrane fluidity and permeability, affecting cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules.

Cellular Effects

The effects of octafluoroadipoyl difluoride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, octafluoroadipoyl difluoride can affect the expression of genes involved in the coagulation pathway, leading to enhanced coagulation activity . Additionally, its impact on membrane fluidity can influence cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, octafluoroadipoyl difluoride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, octafluoroadipoyl difluoride has been shown to inhibit certain proteases involved in the coagulation cascade, thereby modulating the coagulation process . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octafluoroadipoyl difluoride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Octafluoroadipoyl difluoride is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to octafluoroadipoyl difluoride can result in cumulative effects on cellular processes, such as sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of octafluoroadipoyl difluoride vary with different dosages in animal models. At low doses, the compound can enhance coagulation without causing significant adverse effects. At high doses, octafluoroadipoyl difluoride can exhibit toxic effects, such as cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

Octafluoroadipoyl difluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, octafluoroadipoyl difluoride can inhibit enzymes involved in fatty acid metabolism, leading to changes in metabolite levels . Additionally, its interaction with cofactors can affect the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of octafluoroadipoyl difluoride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of octafluoroadipoyl difluoride within tissues can vary, with higher concentrations observed in tissues with high metabolic activity.

Subcellular Localization

Octafluoroadipoyl difluoride exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, octafluoroadipoyl difluoride can accumulate in the endoplasmic reticulum, where it can influence protein folding and secretion . Its localization within specific subcellular compartments can modulate its interactions with biomolecules and its overall biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions

Octafluoroadipoyl difluoride can be synthesized through the fluorination of adipic acid derivatives. One common method involves the reaction of adipic acid with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete fluorination of the adipic acid .

Industrial Production Methods

In industrial settings, octafluoroadipoyl difluoride is produced using large-scale fluorination reactors. The process involves the continuous feed of adipic acid and fluorine gas into the reactor, where the reaction is catalyzed by metal fluorides. The product is then purified through distillation to obtain high-purity octafluoroadipoyl difluoride .

化学反応の分析

Types of Reactions

Octafluoroadipoyl difluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of fluorine atoms.

Hydrolysis: In the presence of water, it hydrolyzes to form octafluoroadipic acid and hydrogen fluoride.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the reaction being more rapid in the presence of a catalyst.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives of octafluoroadipoyl difluoride can be formed.

Hydrolysis Products: The primary products of hydrolysis are octafluoroadipic acid and hydrogen fluoride.

類似化合物との比較

Similar Compounds

- Hexafluoroadipoyl difluoride

- Tetrafluoroadipoyl difluoride

- Perfluoroglutaric acid difluoride

Uniqueness

Octafluoroadipoyl difluoride is unique due to its higher degree of fluorination compared to similar compounds. This results in enhanced thermal stability, chemical resistance, and unique surface properties, making it more suitable for high-performance applications .

生物活性

Overview

Octafluoroadipoyl difluoride (OFAD) is a fluorinated aliphatic compound with the molecular formula C6F10O2. It is recognized for its high thermal stability and unique chemical properties, which make it valuable in various industrial applications, particularly in the fields of materials science and biochemistry. This article focuses on the biological activity of OFAD, exploring its mechanisms of action, biochemical properties, and potential applications based on recent research findings.

Target of Action

OFAD primarily acts as a surfactant and coagulant. It has been shown to interact with various biomolecules, influencing cellular processes and biochemical pathways related to coagulation.

Mode of Action

The compound enhances coagulation by modulating the activity of coagulation factors. It can also inhibit specific proteases involved in the coagulation cascade, thereby regulating the overall coagulation process.

Interaction with Biomolecules

OFAD exhibits significant interactions with enzymes and proteins, enhancing the coagulation process. This interaction can lead to sustained changes in gene expression related to coagulation pathways. The compound's surfactant properties allow it to alter cell membrane dynamics, influencing cellular signaling pathways and metabolic processes.

Cellular Effects

Studies indicate that OFAD affects various cell types by modulating gene expression and cellular metabolism. For instance, it has been observed to increase the expression of genes involved in the coagulation pathway, leading to enhanced coagulation activity in vitro .

Case Studies

Recent studies have demonstrated the effects of OFAD on cellular processes:

- In Vitro Studies : In laboratory settings, prolonged exposure to OFAD resulted in cumulative effects on cellular processes, such as changes in gene expression related to coagulation factors. These findings suggest that OFAD could be utilized in therapeutic applications targeting coagulation disorders .

- Animal Models : Research involving animal models has shown that OFAD can effectively enhance coagulation without significant toxicity at low doses. This property positions it as a potential candidate for developing anticoagulant therapies.

Synthesis

OFAD can be synthesized through the fluorination of adipic acid derivatives. A common method involves reacting adipic acid with elemental fluorine in the presence of catalysts like cobalt trifluoride under controlled conditions.

Industrial Production

In industrial settings, OFAD is produced using large-scale fluorination reactors where adipic acid and fluorine gas are continuously fed into the reactor. The product is then purified through distillation to obtain high-purity OFAD.

Types of Reactions

OFAD participates in several chemical reactions:

- Substitution Reactions : It can react with nucleophiles leading to substitution of fluorine atoms.

- Hydrolysis : In the presence of water, it hydrolyzes to form octafluoroadipic acid and hydrogen fluoride.

| Reaction Type | Description |

|---|---|

| Substitution | Reaction with nucleophiles (amines, alcohols) |

| Hydrolysis | Forms octafluoroadipic acid and hydrogen fluoride |

Scientific Research Applications

The unique properties of OFAD make it suitable for various scientific applications:

- Polymer Synthesis : Used as a monomer for creating fluorinated polymers applicable in coatings and membranes.

- Surface Modification : Employed for modifying surfaces to impart hydrophobic and oleophobic characteristics.

- Organic Electronics : Utilized in developing organic electronic devices such as OLEDs and organic photovoltaics .

特性

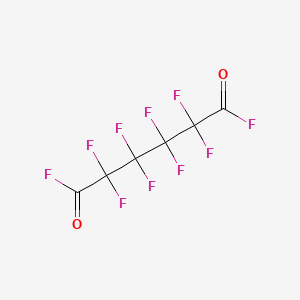

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGCJTUAVVJFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191317 | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37881-62-2 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37881-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037881622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROADIPOYL DIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BXU89U35Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。